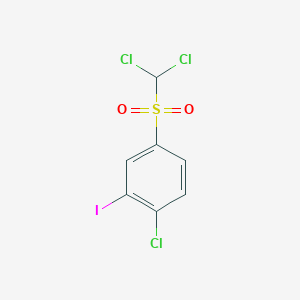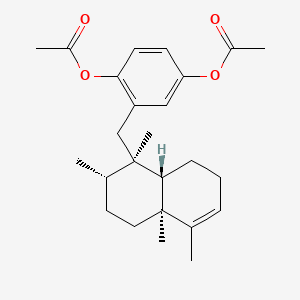
Diacetylavarol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diacetylavarol is a natural compound derived from marine sponges, specifically from the species Dysidea avara. It belongs to the class of sesquiterpene quinones, which are known for their diverse biological activities. This compound has garnered significant attention due to its cytotoxic and antiproliferative properties, making it a promising candidate for anticancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diacetylavarol typically involves the acetylation of avarol, a naturally occurring sesquiterpene hydroquinone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure selective acetylation at the desired positions .
Industrial Production Methods
advancements in marine biotechnology and sustainable harvesting practices are being explored to ensure a steady supply of this compound for research and potential therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions
Diacetylavarol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form avarone, another bioactive compound.
Reduction: Reduction of this compound can yield avarol, the parent compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Avarone
Reduction: Avarol
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its cytotoxic effects on cancer cell lines.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Potential use in the development of new pharmaceuticals and as a lead compound for drug discovery
Wirkmechanismus
Diacetylavarol exerts its effects primarily through the induction of apoptosis in cancer cells. It targets the mitochondrial pathway, leading to the release of cytochrome c and activation of caspases, which are crucial for the execution of apoptosis. Additionally, this compound has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication, thereby preventing cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Avarol: The parent compound of diacetylavarol, known for its antioxidant and anticancer properties.
Avarone: An oxidized form of avarol with similar biological activities.
Illimaquinone: Another sesquiterpene quinone with cytotoxic properties.
Nakijiquinone: A marine-derived quinone with anticancer potential.
Bolinaquinone: Known for its anti-inflammatory and anticancer activities
Uniqueness
This compound stands out due to its dual acetyl groups, which enhance its lipophilicity and potentially improve its cellular uptake and bioavailability. This structural modification also contributes to its unique biological activities compared to its parent compound, avarol .
Eigenschaften
CAS-Nummer |
61187-44-8 |
|---|---|
Molekularformel |
C25H34O4 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
[3-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-4-acetyloxyphenyl] acetate |
InChI |
InChI=1S/C25H34O4/c1-16-8-7-9-23-24(16,5)13-12-17(2)25(23,6)15-20-14-21(28-18(3)26)10-11-22(20)29-19(4)27/h8,10-11,14,17,23H,7,9,12-13,15H2,1-6H3/t17-,23+,24+,25+/m0/s1 |
InChI-Schlüssel |
JZVUBOIVLRRPJN-GXIQQZJTSA-N |
Isomerische SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3)OC(=O)C)OC(=O)C)CCC=C2C)C |
Kanonische SMILES |
CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)OC(=O)C)OC(=O)C)CCC=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


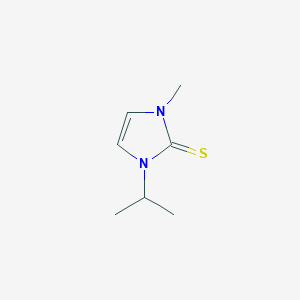
![N-[(Chloroacetyl)oxy]benzenecarboximidoyl chloride](/img/structure/B14590728.png)
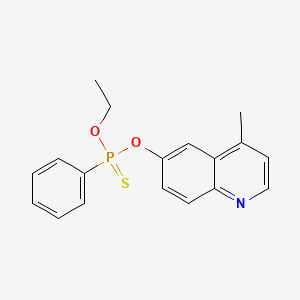

![Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14590750.png)
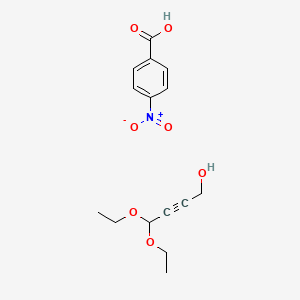
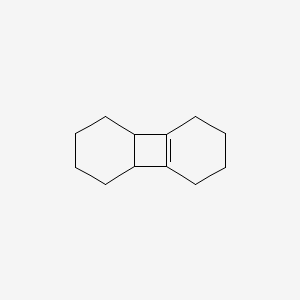


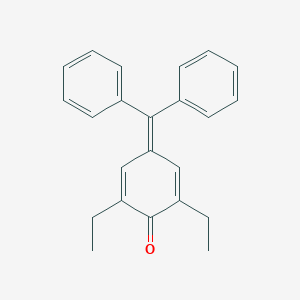
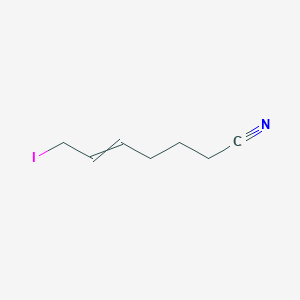
![3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14590816.png)

